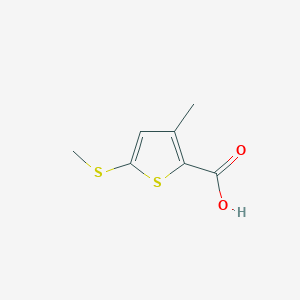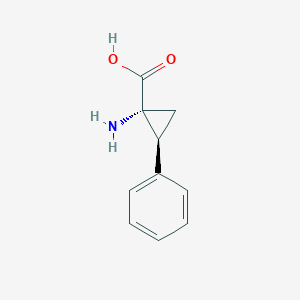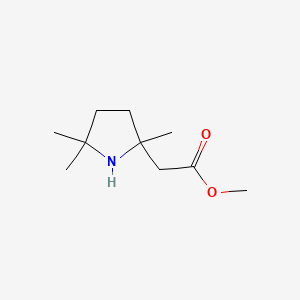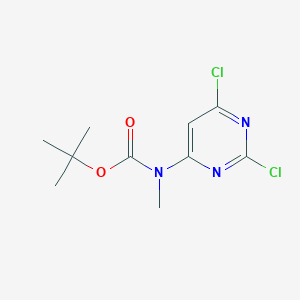
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is a white solid that is used in various scientific research applications due to its unique properties and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while hydrolysis results in the formation of amines and carbon dioxide .
Applications De Recherche Scientifique
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate include:
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
- tert-Butyl (2,4-dichloropyrimidin-5-yl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H13Cl2N3O2 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)15(4)7-5-6(11)13-8(12)14-7/h5H,1-4H3 |
Clé InChI |
KLZADBVBYQEZMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)

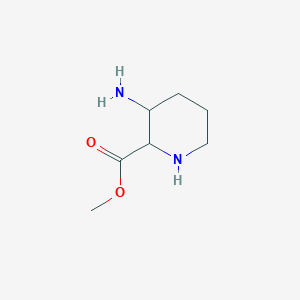
![Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)
![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)

![N-[4-(Dimethylamino)benzoyl]glycine](/img/structure/B13510053.png)
